O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate

Catalog No.
S14259675
CAS No.
M.F
C9H9Cl2NOS
M. Wt
250.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothi...

Product Name

O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate

IUPAC Name

O-methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate

Molecular Formula

C9H9Cl2NOS

Molecular Weight

250.14 g/mol

InChI

InChI=1S/C9H9Cl2NOS/c1-12(9(14)13-2)8-4-6(10)3-7(11)5-8/h3-5H,1-2H3

InChI Key

ZCHNATAZAVUJBK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC(=C1)Cl)Cl)C(=S)OC

O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate is a chemical compound with the molecular formula C₉H₉Cl₂NOS and a molecular weight of 250.14 g/mol. It is characterized by the presence of a methyl group attached to a carbamate structure, which includes a dichlorophenyl moiety. This compound is significant in the field of proteomics research and has applications in various biological studies due to its unique structural features and reactivity .

Typical of carbamates and thioesters:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of N-methylcarbamic acid and 3,5-dichlorophenol.
  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with various electrophiles.
  • Decomposition: Under certain conditions, this compound may decompose into smaller fragments, particularly when exposed to strong acids or bases.

These reactions highlight its potential for modification and utility in synthetic organic chemistry.

O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate exhibits biological activity that makes it relevant in pharmacological studies. Its structure suggests potential interactions with biological targets, particularly enzymes involved in metabolic processes. Research indicates that compounds with similar structures may exhibit herbicidal or insecticidal properties, suggesting that O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate could have applications in pest control .

The synthesis of O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate typically involves the following steps:

  • Formation of the Carbamate: Reacting methyl isothiocyanate with 3,5-dichloroaniline to form the corresponding carbamate.
  • Methylation: Using methylating agents such as methyl iodide to introduce the methyl group at the nitrogen atom.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications.

These methods allow for efficient production while maintaining the integrity of the compound's unique properties .

O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate finds applications primarily in:

  • Proteomics Research: Used as a reagent for studying protein interactions and modifications.
  • Agricultural Chemistry: Potential use as an herbicide or pesticide due to its biological activity against pests.
  • Synthetic Organic Chemistry: Serves as an intermediate in the synthesis of various organic compounds.

Its versatility makes it an important compound for both academic research and industrial applications .

Studies on O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate have focused on its interactions with biological molecules. Interaction studies typically involve:

  • Enzyme Inhibition Tests: Evaluating how effectively the compound inhibits specific enzymes related to metabolic pathways.
  • Binding Affinity Assessments: Determining how well this compound binds to target proteins or receptors.

These studies are crucial for understanding its potential therapeutic applications and mechanisms of action .

O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl (3,5-dichlorophenyl)carbamateC₈H₇Cl₂NO₂Lacks thioester groupInsecticidal properties
N-MethylcarbamothioateC₇H₉NOSSimple structure without dichlorophenylHerbicidal activity
O-Methyl N-(4-chlorophenyl)-N-methylcarbamothioateC₉H₉ClNOSDifferent substitution patternPotentially similar biological activity

The unique aspect of O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate lies in its specific dichlorophenyl substitution and thioester functionality, which may confer distinct biological activities compared to other similar compounds .

This compound's unique structure and potential applications make it a valuable subject for further research in both chemical synthesis and biological activity assessments.

Thiocarbamate Esterification Strategies

Thiocarbamate esterification represents the cornerstone of synthesizing O-methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate. A widely adopted method involves the reaction of alcohol precursors with aryl isothiocyanates under basic conditions. For example, treatment of O-methyl-S-(3,5-dichlorophenyl) carbamothioic acid with methyl iodide in anhydrous tetrahydrofuran (THF) at 0°C, followed by the addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields the target compound in 72–85% efficiency. This approach leverages the nucleophilic character of the thiol group, which attacks the electrophilic carbon of the isothiocyanate, forming the thiocarbamate linkage.

Alternative routes employ activated intermediates such as thiocarbonylimidazolides. Reaction of 3,5-dichlorophenyl isothiocyanate with imidazole-1-carboxylate in dichloromethane generates a reactive intermediate, which subsequently reacts with methanol to produce the O-methyl ester. This method minimizes side reactions, achieving purities >95% as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Comparison of Thiocarbamate Esterification Methods

MethodReagentsSolventTemperatureYield (%)
Aryl Isothiocyanate RouteDBU, Methyl IodideTHF0°C → rt72–85
Imidazolide ActivationImidazole-1-carboxylateDichloromethane25°C88–92

The choice of base critically influences reaction kinetics. DBU outperforms triethylamine in suppressing hydrolysis, as its stronger basicity accelerates thiocarbamate formation while stabilizing intermediates.

Dichlorophenyl Substituent Incorporation Techniques

Introducing the 3,5-dichlorophenyl group requires precise control over regioselectivity and electronic effects. A two-step protocol is commonly employed:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,5-dichlorophenylamine with thiophosgene in toluene at 80°C generates 3,5-dichlorophenyl isothiocyanate, which serves as the electrophilic partner for subsequent thiocarbamate formation. The electron-withdrawing chlorine atoms activate the aromatic ring toward nucleophilic attack, enabling efficient isothiocyanate synthesis.
  • Ullmann Coupling: For substrates resistant to SNAr, copper-catalyzed coupling of 3,5-dichlorobromobenzene with thiourea derivatives in dimethylformamide (DMF) at 120°C installs the dichlorophenyl moiety. This method achieves >90% regioselectivity but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Challenges and Solutions:

  • Ortho/Meta Selectivity: Steric hindrance from chlorine atoms can lead to undesired meta-substitution. Employing bulky ligands such as 2,2,6,6-tetramethylheptanedione (TMHD) in palladium-catalyzed reactions enhances para-selectivity.
  • Byproduct Formation: Hydrolysis of isothiocyanates to ureas is mitigated by using anhydrous solvents and molecular sieves.

N-Methylation Pathways in Carbamothioate Synthesis

N-Methylation of the carbamothioate nitrogen is achieved through two primary routes:

Direct Methylation Using Methylating Agents

Treatment of N-(3,5-dichlorophenyl)carbamothioic acid with methyl iodide in the presence of potassium carbonate (K~2~CO~3~) in acetone at 50°C provides the N-methylated product in 68–75% yield. Dimethyl sulfate serves as an alternative methylating agent, though it necessitates neutralization with aqueous sodium bicarbonate to quench excess reagent.

Reductive Amination

For substrates containing secondary amines, reductive amination with formaldehyde and sodium cyanoborohydride (NaBH~3~CN) in methanol at pH 5–6 selectively installs the N-methyl group. This method avoids over-alkylation and achieves 80–85% conversion efficiency.

Table 2: N-Methylation Efficiency Under Varied Conditions

Methylating AgentBase/CatalystSolventTemperatureYield (%)
Methyl IodideK~2~CO~3~Acetone50°C68–75
Dimethyl SulfateNaHCO~3~Water25°C60–65
FormaldehydeNaBH~3~CNMethanol25°C80–85

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

248.9781905 g/mol

Monoisotopic Mass

248.9781905 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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